molecular formula C12H12N2O B14672466 1-Benzyl-5-oxopyrrolidine-2-carbonitrile CAS No. 51685-38-2

1-Benzyl-5-oxopyrrolidine-2-carbonitrile

Cat. No.: B14672466
CAS No.: 51685-38-2
M. Wt: 200.24 g/mol
InChI Key: UDEPIEGMVJXPFD-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxopyrrolidine-2-carbonitrile is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-oxopyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with succinonitrile under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-5-oxopyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including neuroprotective effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. It has been shown to modulate calcium influx and suppress the upregulation of certain receptors, such as NR2B, induced by NMDA (N-methyl-D-aspartate). These interactions contribute to its neuroprotective effects .

Comparison with Similar Compounds

  • Benzyl 5-oxo-2-pyrrolidinecarboxylate
  • (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid

Comparison: 1-Benzyl-5-oxopyrrolidine-2-carbonitrile is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

51685-38-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-benzyl-5-oxopyrrolidine-2-carbonitrile

InChI

InChI=1S/C12H12N2O/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2

InChI Key

UDEPIEGMVJXPFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C#N)CC2=CC=CC=C2

Origin of Product

United States

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